![molecular formula C22H30ClN3O4 B4068164 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide](/img/structure/B4068164.png)
4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide
Overview
Description
4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide, commonly known as ACY-1215, is a small molecule inhibitor that targets histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression and protein degradation. ACY-1215 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mechanism of Action
The mechanism of action of ACY-1215 involves the inhibition of 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide, which leads to the accumulation of acetylated proteins and altered gene expression. 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide is involved in the deacetylation of alpha-tubulin, which is essential for the proper function of microtubules. Inhibition of 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide by ACY-1215 leads to the hyperacetylation of alpha-tubulin, which disrupts the microtubule network and induces cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disorders, 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide inhibition by ACY-1215 leads to the accumulation of acetylated proteins, including tau and alpha-synuclein, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively. Inhibition of 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide by ACY-1215 reduces the accumulation of these proteins and improves cognitive function in animal models of these diseases. In autoimmune diseases, 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide inhibition by ACY-1215 suppresses the activity of immune cells, including T cells and macrophages, and reduces inflammation.
Biochemical and Physiological Effects:
ACY-1215 has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the reduction of neuroinflammation and improvement of cognitive function in animal models of neurodegenerative disorders, and the suppression of immune cell activity and reduction of inflammation in animal models of autoimmune diseases. ACY-1215 has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of ACY-1215 is its specificity for 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide, which reduces the risk of off-target effects. ACY-1215 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of ACY-1215 is its limited solubility, which can make it difficult to administer in certain formulations. ACY-1215 also has a short half-life, which may require frequent dosing in certain applications.
Future Directions
There are several future directions for the research and development of ACY-1215. One direction is the optimization of the synthesis method to improve yield and purity of the final product. Another direction is the development of new formulations that improve the solubility and stability of ACY-1215. In cancer, future directions include the evaluation of ACY-1215 in combination with other therapies and the identification of biomarkers that predict response to ACY-1215. In neurodegenerative disorders, future directions include the evaluation of ACY-1215 in clinical trials and the identification of new targets for 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide inhibition. In autoimmune diseases, future directions include the evaluation of ACY-1215 in clinical trials and the identification of new targets for 4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide inhibition. Overall, ACY-1215 has significant potential as a therapeutic agent in various diseases, and further research is needed to fully explore its therapeutic potential.
Scientific Research Applications
ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, ACY-1215 has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models. In neurodegenerative disorders, ACY-1215 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease. In autoimmune diseases, ACY-1215 has been shown to suppress the activity of immune cells and reduce inflammation in animal models of multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
4-[1-(3-acetamidopropanoyl)piperidin-4-yl]oxy-3-chloro-N-cyclopentylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O4/c1-15(27)24-11-8-21(28)26-12-9-18(10-13-26)30-20-7-6-16(14-19(20)23)22(29)25-17-4-2-3-5-17/h6-7,14,17-18H,2-5,8-13H2,1H3,(H,24,27)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICOBIXKGNVGKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NC3CCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(N-acetyl-beta-alanyl)-4-piperidinyl]oxy}-3-chloro-N-cyclopentylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.